molecular formula C6H10NS- B14912249 Cyclopentane;thiocyanate

Cyclopentane;thiocyanate

Cat. No.: B14912249
M. Wt: 128.22 g/mol
InChI Key: DZOMHRUKWWPQKY-UHFFFAOYSA-M
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Description

Cyclopentane;thiocyanate is a compound that combines the structural features of cyclopentane and thiocyanate Cyclopentane is a cycloalkane with the molecular formula C5H10, characterized by a five-membered carbon ring Thiocyanate, on the other hand, is a functional group with the formula SCN, consisting of sulfur, carbon, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclopentane with thiocyanogen (SCN2) under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Another method involves the use of cyclopentyl halides (such as cyclopentyl chloride) and potassium thiocyanate (KSCN) in a nucleophilic substitution reaction. This reaction is usually carried out in an organic solvent like acetone or ethanol, with the temperature maintained at around 50-60°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.

    Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of cyclopentyl derivatives with different functional groups.

Scientific Research Applications

Cyclopentane;thiocyanate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopentane;thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Additionally, the cyclopentane ring can influence the compound’s overall stability and reactivity, affecting its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Cyclopentane;thiocyanate can be compared with other similar compounds, such as:

    Cyclohexane;thiocyanate: Similar in structure but with a six-membered ring, leading to different chemical properties and reactivity.

    Cyclopentane;cyanate: Contains a cyanate group (OCN) instead of thiocyanate, resulting in different reactivity and applications.

    Cyclopentane;isocyanate: Features an isocyanate group (NCO), which has distinct chemical behavior compared to thiocyanate.

Properties

Molecular Formula

C6H10NS-

Molecular Weight

128.22 g/mol

IUPAC Name

cyclopentane;thiocyanate

InChI

InChI=1S/C5H10.CHNS/c1-2-4-5-3-1;2-1-3/h1-5H2;3H/p-1

InChI Key

DZOMHRUKWWPQKY-UHFFFAOYSA-M

Canonical SMILES

C1CCCC1.C(#N)[S-]

Origin of Product

United States

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